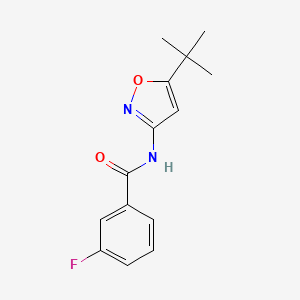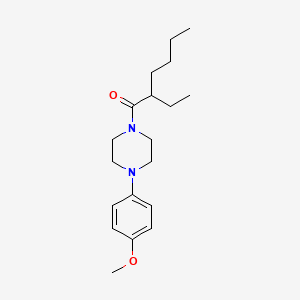
1-(2-ethylhexanoyl)-4-(4-methoxyphenyl)piperazine
Descripción general
Descripción
1-(2-ethylhexanoyl)-4-(4-methoxyphenyl)piperazine, also known as EMPP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. EMPP belongs to the piperazine family of compounds, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-(2-ethylhexanoyl)-4-(4-methoxyphenyl)piperazine is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating the activity of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. This compound has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in animal models of oxidative stress. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(2-ethylhexanoyl)-4-(4-methoxyphenyl)piperazine is its relatively low toxicity, which makes it a suitable candidate for further preclinical and clinical studies. This compound is also relatively easy to synthesize using standard laboratory techniques. However, one of the limitations of this compound is its poor solubility in water, which can limit its bioavailability and efficacy in vivo. Furthermore, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in different animal models and human subjects.
Direcciones Futuras
There are several future directions for the study of 1-(2-ethylhexanoyl)-4-(4-methoxyphenyl)piperazine. One area of interest is the development of novel this compound derivatives with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Furthermore, more research is needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound and to identify its molecular targets in different cell types and tissues.
Aplicaciones Científicas De Investigación
1-(2-ethylhexanoyl)-4-(4-methoxyphenyl)piperazine has been studied for its potential use as a therapeutic agent in various diseases. It has been found to have antioxidant, anti-inflammatory, and analgesic properties. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Furthermore, this compound has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-ethyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]hexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-4-6-7-16(5-2)19(22)21-14-12-20(13-15-21)17-8-10-18(23-3)11-9-17/h8-11,16H,4-7,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRJFVKJEFJESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



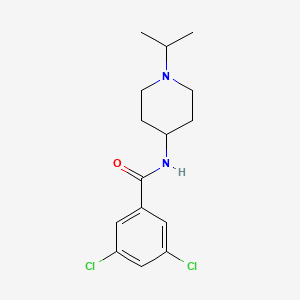
![1-butyryl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4432476.png)
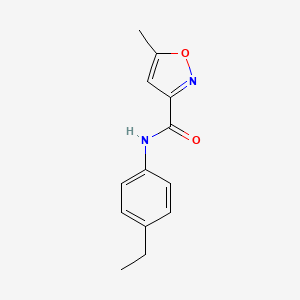
![N-[4-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4432493.png)

![8-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4432499.png)
![1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4432519.png)
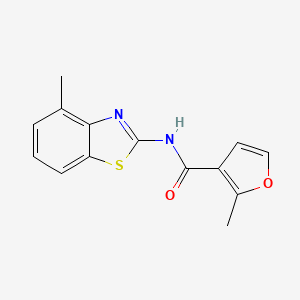
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4432533.png)
![N-(4-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B4432556.png)
![1-[(4-ethylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4432563.png)
![methyl 4-[(4-isopropylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4432573.png)

